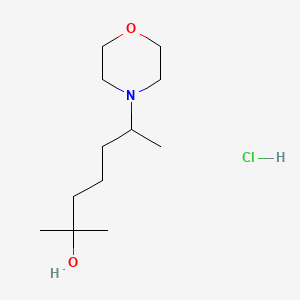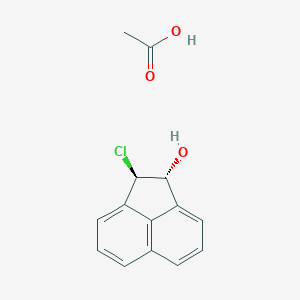
acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is a compound that combines the properties of acetic acid and a chlorinated dihydroacenaphthylenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthylene followed by a reduction process to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and reduction processes, utilizing advanced chemical reactors and purification techniques to obtain high yields and purity. The exact methods can vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the hydroxyl group or the chlorinated ring.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action for acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid; (1R,2R)-2-bromo-1,2-dihydroacenaphthylen-1-ol
- Acetic acid; (1R,2R)-2-fluoro-1,2-dihydroacenaphthylen-1-ol
- Acetic acid; (1R,2R)-2-iodo-1,2-dihydroacenaphthylen-1-ol
Highlighting Uniqueness
Compared to similar compounds, acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination, which imparts distinct reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications where other halogenated analogs may not be as effective.
Properties
CAS No. |
50499-75-7 |
|---|---|
Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H9ClO.C2H4O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;1-2(3)4/h1-6,11-12,14H;1H3,(H,3,4)/t11-,12-;/m1./s1 |
InChI Key |
HIUQVEBDHQJXIR-MNMPKAIFSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)Cl)O |
Canonical SMILES |
CC(=O)O.C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


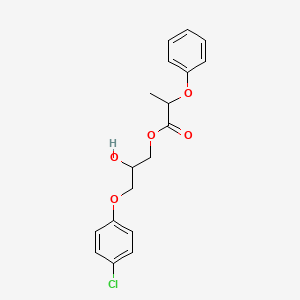


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
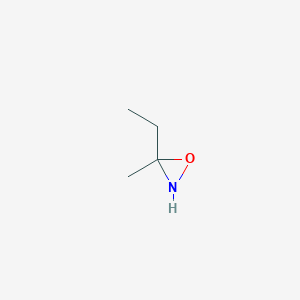


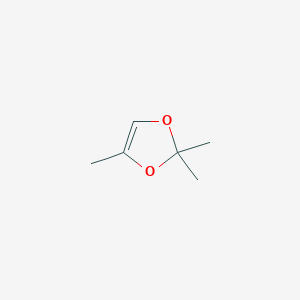
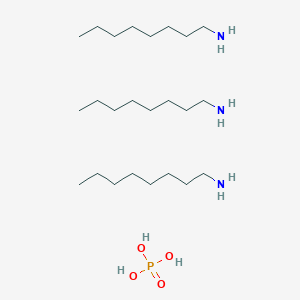


![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
